1H-Indene, octahydro-5-methyl-

Description

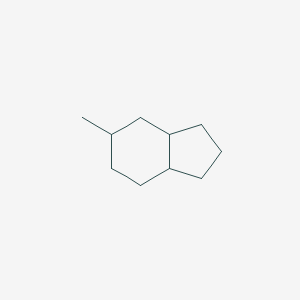

1H-Indene, octahydro-5-methyl- is a polycyclic hydrocarbon derivative of indene, characterized by complete saturation of its bicyclic structure (octahydro) and a methyl substituent at the 5th position. This compound belongs to the class of hydrogenated indenes, which are studied for their roles in organic synthesis, material science, and environmental chemistry.

Properties

CAS No. |

19744-64-0 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |

InChI |

InChI=1S/C10H18/c1-8-5-6-9-3-2-4-10(9)7-8/h8-10H,2-7H2,1H3 |

InChI Key |

GCHPEYBINOWUBI-UHFFFAOYSA-N |

SMILES |

CC1CCC2CCCC2C1 |

Canonical SMILES |

CC1CCC2CCCC2C1 |

Origin of Product |

United States |

Scientific Research Applications

Fragrance Industry Applications

1H-Indene, octahydro-5-methyl- is primarily recognized for its use as a fragrance ingredient. Its pleasant odor profile makes it suitable for various applications:

- Perfumes and Colognes : The compound is incorporated into perfume formulations to enhance scent profiles. It contributes floral, green, and slightly woody notes, making it a desirable component in high-end fragrances .

- Personal Care Products : It is used in soaps, shower gels, hair care products, and cosmetics to impart a pleasant fragrance. The compound can be included at concentrations of up to 0.5% in consumer products without adverse effects .

- Household Products : The compound is also utilized in air fresheners and cleaning agents, enhancing the sensory experience of these products .

Case Study 1: Fragrance Formulation

A study demonstrated that the combination of octahydro-4,7-methano-1H-indene-5-acetaldehyde and its derivatives led to the creation of fragrances with complex olfactory characteristics. The formulation provided notes reminiscent of muguet and freesia, showcasing the versatility of 1H-Indene in perfume chemistry .

Case Study 2: Regulatory Assessment

A regulatory report indicated that octahydro-5-methyl-indene is safe for use in cosmetics at specified concentrations. The assessment included evaluations of acute toxicity to aquatic life and biodegradability, confirming its environmental safety when used as intended .

Ecotoxicological Considerations

Research indicates that while 1H-Indene, octahydro-5-methyl- is generally regarded as safe for consumer use, ecotoxicological studies are essential to understand its impact on aquatic environments. Initial findings suggest low acute toxicity to fish and aquatic invertebrates at concentrations typical of consumer products .

Summary of Applications

| Application Area | Specific Uses | Concentration Limits |

|---|---|---|

| Fragrance | Perfumes, colognes | Varies by formulation |

| Personal Care Products | Soaps, shower gels, hair care | ≤ 0.5% |

| Household Products | Air fresheners, cleaning agents | Varies by product type |

Comparison with Similar Compounds

Key Structural and Functional Differences:

Saturation Level :

- The target compound (octahydro-5-methyl-) is fully saturated, unlike partially saturated analogs like 2,3-dihydro derivatives . Higher saturation reduces reactivity and increases stability, making it suitable for applications requiring inertness .

Substituent Effects: Methyl groups at C5 (as in 2,3-dihydro-5-methyl- ) enhance hydrophobicity compared to nitro or isocyanato derivatives (e.g., 2,3-dihydro-5-isocyanato- ).

Applications and Occurrence :

- 2,3-Dihydro-5-methyl- : Detected in fermented beverages (haria) via GC-MS, suggesting natural occurrence in microbial metabolism .

- 2,3-Dihydro-1,1,5-trimethyl- : Identified in pyrolyzed biomass, linked to polycyclic aromatic hydrocarbon (PAH) formation .

- Octahydro- : Used as a reference compound in gas chromatography due to its predictable retention behavior .

Research Findings and Contextual Data

Physicochemical Properties:

- Retention Behavior : Octahydro derivatives generally exhibit longer gas chromatography retention times compared to less saturated analogs due to increased molecular weight and hydrophobicity .

- Thermal Stability : Fully saturated compounds like octahydro-5-methyl- are less prone to oxidation or decomposition at high temperatures, unlike nitro-substituted indenes (e.g., 5-nitroindane ).

Preparation Methods

Reaction Conditions and Yield

-

Temperature: Maintained at 15–20°C during addition, rising to 25–30°C for aging.

-

Stoichiometry: 1.6 L of 3 M MeMgBr reacts with 649 g (4.32 mol) of ketone.

-

Workup: Quenched with acetic acid and ice, yielding 650 g (90%) of 5-methyl-octahydro-4,7-methano-inden-5-ol.

Mechanistic Insight:

The Grignard reagent attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to the tertiary alcohol. Steric hindrance from the bicyclic framework ensures regioselectivity, avoiding side reactions.

Acid-Catalyzed Dehydration to Hexahydro-4,7-methano-indene Isomers

The alcohol undergoes dehydration using p-toluenesulfonic acid (PTSA) in toluene, producing hexahydro-4,7-methano-indene isomers.

Optimization Parameters

-

Catalyst Loading: 2% PTSA by mass.

-

Temperature: Reflux at 120–135°C with azeotropic water removal via Bidwell trap.

-

Duration: 25–30 hours until no further water evolution.

Isomer Distribution:

The product comprises two major isomers:

-

5-Methylene-octahydro-4,7-methano-indene

-

5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene

Separation via fractional distillation confirms a boiling point of 130°C at 80 mmHg.

While the cited patent focuses on hydroformylation, hydrogenation of the hexahydro isomers represents a plausible route to octahydro-5-methyl-1H-indene.

Proposed Protocol

-

Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions:

-

Pressure: 50–100 psi H₂

-

Temperature: 80–120°C

-

Solvent: Ethanol or ethyl acetate

-

-

Monitoring: GLC tracks saturation of double bonds.

Expected Outcome:

Complete hydrogenation would convert hexahydro isomers to octahydro-5-methyl-1H-indene, though yields depend on catalyst activity and steric accessibility.

Purification and Characterization

Distillation

Spectroscopic Analysis

¹H NMR (CDCl₃, 500 MHz):

GLC Retention Times:

-

Hexahydro isomers: 12.3 min and 13.1 min (polar column, 30 m × 0.25 mm).

Data Tables

Table 2: Key NMR Peaks for Intermediates

| Compound | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 5-Methyl-ol | 1.32 | Singlet | Methyl group |

| Hexahydro-4,7-methano-indene isomers | 5.45 | Multiplet | Olefinic protons |

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1H-Indene, octahydro-5-methyl- that should be considered during experimental design?

- Methodological Answer : Thermodynamic parameters such as boiling point (437 K) and heat capacity (Cp,liquid) are critical for designing purification or reaction conditions. The NIST Chemistry WebBook provides experimentally validated data, including ΔcH°liquid (enthalpy of combustion) and Tfus (melting point), which are essential for calorimetry studies or phase-change analysis . Researchers should cross-reference these values with computational models (e.g., Gaussian software) to predict behavior under non-standard conditions.

Q. How can HPLC methods be optimized for the separation and purity analysis of 1H-Indene, octahydro-5-methyl- derivatives?

- Methodological Answer : Reverse-phase HPLC using columns like Newcrom R1 (C18 stationary phase) is effective. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve stereoisomers or substituted analogs. For example, 2,3-dihydro-1,1,3,3,5-pentamethyl- derivatives require a logP-adjusted solvent system to achieve baseline separation . Validate methods with spiked recovery experiments and mass spectrometry (MS) coupling for structural confirmation.

Q. What spectroscopic techniques are recommended for characterizing substituted derivatives of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm regioselectivity in substitutions, such as methyl or hydroxyl groups (e.g., octahydro-1H-inden-5-ol). Mass spectrometry (EI-MS) with fragmentation patterns from the EPA/NIH Spectral Database can distinguish structural analogs like 1-ethylideneoctahydro derivatives . IR spectroscopy is supplementary for identifying functional groups like carbonyls in oxidation products.

Advanced Research Questions

Q. How does stereoisomerism influence the reactivity and biological activity of octahydro-1H-indene derivatives?

- Methodological Answer : Stereoisomers (e.g., cis- vs. trans-hydrindane) exhibit distinct steric and electronic profiles. For example, cis-perhydroindane (CAS 4551-51-3) shows higher thermal stability due to reduced ring strain compared to trans isomers. Computational modeling (e.g., DFT calculations) combined with kinetic studies can quantify enantioselectivity in catalytic hydrogenation or oxidation reactions .

Q. What computational strategies are effective for studying ligand-receptor interactions involving 1H-Indene, octahydro-5-methyl- derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities. For instance, derivatives like 1-methylene-1H-indene (CID 75581) were docked into NFκB (PDB:1SVC) to assess anti-inflammatory potential. Preprocess ligands with Avogadro for charge optimization and validate using free-energy perturbation (FEP) calculations .

Q. How can contradictions in reported thermodynamic data for this compound be resolved?

- Methodological Answer : Discrepancies in boiling points or enthalpies may arise from isomer mixtures or measurement techniques. Cross-validate NIST data with independent experiments (e.g., differential scanning calorimetry) and compare with quantum-mechanical predictions (e.g., COSMO-RS). For example, Greensfelder and Voge’s Tboil value (437 K) should be tested under controlled vacuum conditions to exclude decomposition .

Q. What synthetic routes are viable for producing functionalized derivatives like octahydro-1H-inden-5-ol?

- Methodological Answer : Oxidation of octahydro-1H-indene using Jones reagent (CrO3/H2SO4) selectively yields ketones (e.g., octahydro-1H-inden-5-one), while hydroboration-oxidation produces alcohols. Monitor regioselectivity via GC-MS and optimize catalyst systems (e.g., Pd/C for hydrogenation) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.